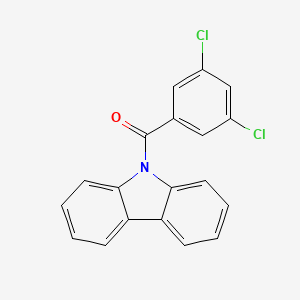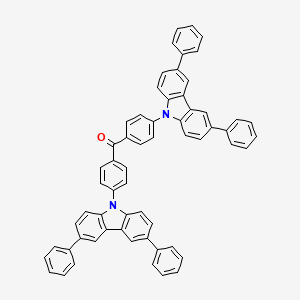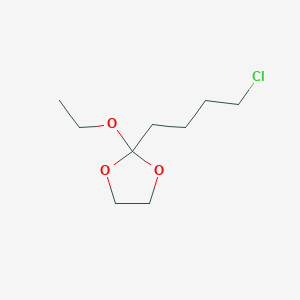![molecular formula C18H18O12 B14114892 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is a complex organic compound characterized by the presence of three 2-oxo-1,3-dioxolan-4-yl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene typically involves the esterification of 1,3,5-trihydroxybenzene with 2-oxo-1,3-dioxolan-4-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing nature of the 2-oxo-1,3-dioxolan-4-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene involves its interaction with various molecular targets. The compound’s electron-withdrawing groups can influence its reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 1,3,5-Tris(4-aminophenoxy)benzene
- 1,3,5-Tris(4-pyridyl)benzene
Uniqueness
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C18H18O12 |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
4-[[3,5-bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H18O12/c19-16-25-7-13(28-16)4-22-10-1-11(23-5-14-8-26-17(20)29-14)3-12(2-10)24-6-15-9-27-18(21)30-15/h1-3,13-15H,4-9H2 |
Clave InChI |
ZXBFDLXRUFWDLP-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)COC2=CC(=CC(=C2)OCC3COC(=O)O3)OCC4COC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


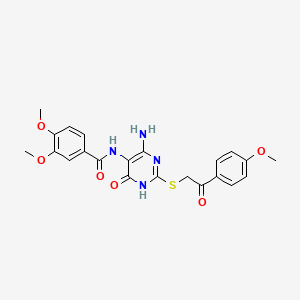
![(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14114821.png)
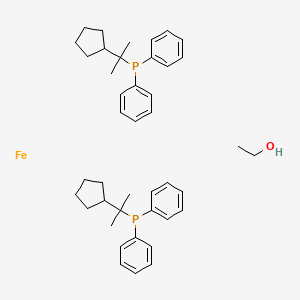
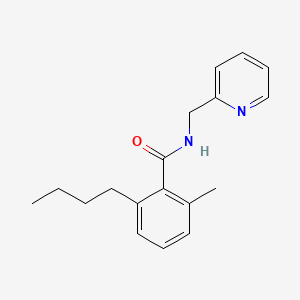
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol](/img/structure/B14114836.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)
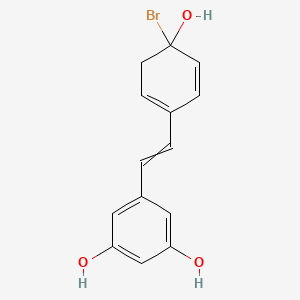
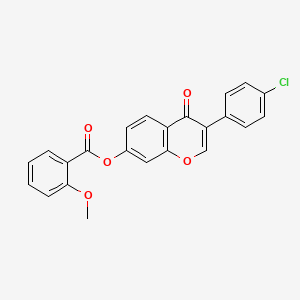
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B14114863.png)
